DGN549 Mono-Imine ADC Achieves Approximately 4-Fold Higher Therapeutic Index Than DNA Crosslinking Diimine ADC in Head-to-Head Comparison
In a direct preclinical comparison, ADCs constructed with the mono-imine DGN549 payload demonstrated an approximately 4-fold greater therapeutic index relative to ADCs containing the corresponding DNA crosslinking diimine version (IGN-P1 diimine). The anti-FRα-DGN549 ADC induced complete tumor regressions in an Ishikawa endometrial tumor xenograft model at a single dose of 140 µg/kg antibody dose (equivalent to 5 µg/kg linked IGN), whereas the crosslinking comparator ADC required twice the dose to achieve equivalent antitumor activity. Concurrently, tolerability assessment in CD-1 mice revealed that the DNA crosslinker ADC was at least two-fold less tolerated than the DGN549 ADC [1].
| Evidence Dimension | Therapeutic index (ratio of antitumor efficacy to tolerability) |
|---|---|
| Target Compound Data | Complete tumor regression at 140 µg/kg antibody dose (~5 µg/kg payload); higher tolerability |
| Comparator Or Baseline | IGN-P1 diimine (DNA crosslinking PBD dimer): required 280 µg/kg antibody dose for equivalent regression; at least 2-fold lower tolerability |
| Quantified Difference | ~4-fold greater therapeutic index for DGN549 ADC versus diimine comparator ADC |
| Conditions | Ishikawa endometrial tumor xenograft model (single dose); CD-1 mouse tolerability; anti-FRα antibody platform |
Why This Matters
The 4-fold therapeutic index advantage translates directly to wider clinical safety margins and potentially lower patient toxicity at efficacious doses.
- [1] Miller ML, Shizuka M, Ponte JF, et al. Antibody-drug conjugates (ADCs) of peptide-linked Indolino-Benzodiazepine (IGN) DNA-alkylator provides improved anti-tumor activity over that of a crosslinker. Cancer Res. 2017;77(13 Suppl):Abstract nr 53. View Source
